6-methyl-4-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-2H-pyran-2-one
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Overview
Description
6-methyl-4-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-2H-pyran-2-one is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a pyrrolidine ring, and a pyranone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-2H-pyran-2-one typically involves multiple steps, starting with the preparation of the pyrrolidine and pyranone intermediates. The key steps include:
Formation of the Pyrrolidine Intermediate: This involves the reaction of 2-(trifluoromethyl)benzoyl chloride with pyrrolidine under basic conditions to form the corresponding pyrrolidine derivative.
Formation of the Pyranone Intermediate: This involves the synthesis of the 6-methyl-2H-pyran-2-one moiety through a series of condensation reactions.
Coupling Reaction: The final step involves the coupling of the pyrrolidine and pyranone intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-methyl-4-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 6-methyl-4-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the pyrrolidine and pyranone moieties contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-4-(trifluoromethyl)-2(1H)-pyridone
- 4-methyl-5-thiazoleethanol
- 2-hydroxy-4-(trifluoromethyl)pyridine
Uniqueness
6-methyl-4-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-2H-pyran-2-one is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyrrolidine and pyranone moieties contribute to its reactivity and potential biological activity.
Properties
IUPAC Name |
6-methyl-4-[1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl]oxypyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4/c1-11-8-13(9-16(23)25-11)26-12-6-7-22(10-12)17(24)14-4-2-3-5-15(14)18(19,20)21/h2-5,8-9,12H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVTWGDSGULBCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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